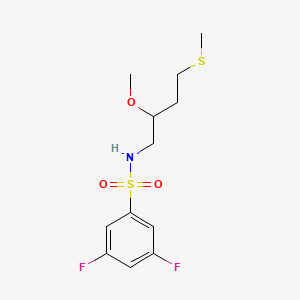
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a synthetic organic compound that features a benzenesulfonamide core with difluoro, methoxy, and methylsulfanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzenesulfonyl chloride and 2-methoxy-4-methylsulfanylbutylamine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction between 3,5-difluorobenzenesulfonyl chloride and 2-methoxy-4-methylsulfanylbutylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzenesulfonamides.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of enzymes that interact with sulfonamide groups, such as carbonic anhydrase or proteases.
Receptor Binding: It may also bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole:
3,5-Difluoro-4-methoxybenzenesulfonamide: A simpler analog with similar structural features but different substituents.
Uniqueness
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is unique due to the combination of its difluoro, methoxy, and methylsulfanyl substituents, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3S2/c1-18-11(3-4-19-2)8-15-20(16,17)12-6-9(13)5-10(14)7-12/h5-7,11,15H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYKREYOREAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

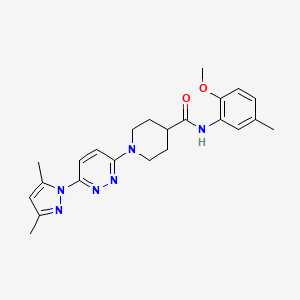
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)
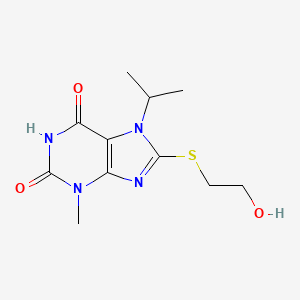
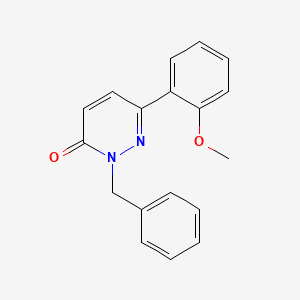
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
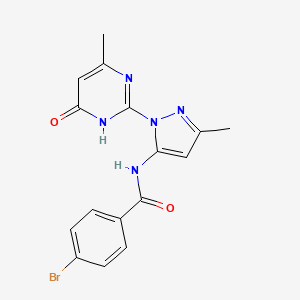
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
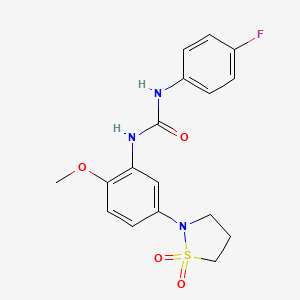
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
